3-(Isoquinolin-6-yl)isoxazol-5-amine
CAS No.:
Cat. No.: VC14336613
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9N3O |
|---|---|
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 3-isoquinolin-6-yl-1,2-oxazol-5-amine |
| Standard InChI | InChI=1S/C12H9N3O/c13-12-6-11(15-16-12)9-1-2-10-7-14-4-3-8(10)5-9/h1-7H,13H2 |
| Standard InChI Key | ALXURXQUXMOXBS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2)C=C1C3=NOC(=C3)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-(Isoquinolin-6-yl)isoxazol-5-amine consists of a five-membered isoxazole ring fused to a bicyclic isoquinoline system. The isoxazole ring (C₃H₃NO) features oxygen at position 1 and nitrogen at position 2, with the isoquinoline moiety attached at position 3 and an amine group (-NH₂) at position 5. The isoquinoline component (C₉H₇N) contributes aromaticity and planar rigidity, enhancing interactions with hydrophobic binding pockets in biological targets .
Key Structural Features:
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Isoxazole Core: Enhances metabolic stability and facilitates π-π stacking with protein residues.
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Isoquinoline Moiety: Imparts affinity for kinase domains and nucleic acid structures.
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Amine Substituent: Serves as a hydrogen bond donor, critical for target engagement.
The molecular formula is calculated as C₁₂H₉N₃O (molecular weight: 211.22 g/mol), though experimental validation is pending.
Synthetic Strategies
Post-Functionalization
Modifications post-cycloaddition could introduce substituents to optimize pharmacokinetics:
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N-Acylation: Enhances blood-brain barrier penetration.
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Halogenation: Improves binding affinity through hydrophobic interactions .
Biological Activities and Mechanisms
| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|---|
| Phenyl-isoxazole–carboxamide | Hep3B | 5.96 | Topoisomerase II inhibition | |
| 5-(2-Aminothiazol-4-yl)isoxazole | M. tuberculosis | 0.25 | Cell wall synthesis disruption |
3-(Isoquinolin-6-yl)isoxazol-5-amine is hypothesized to inhibit kinase pathways (e.g., EGFR or BRAF) due to structural similarity to ATP-competitive inhibitors .
Neuroprotective Effects
Isoquinoline derivatives modulate neurotransmitter receptors (e.g., NMDA and AMPA). The amine group may chelate metal ions involved in oxidative stress, akin to memantine derivatives .
Structure-Activity Relationships (SAR)
Role of Substituents
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Electron-Withdrawing Groups (EWGs): Chloro or nitro groups at the isoquinoline 8-position enhance COX-2 inhibition (e.g., compound 150, IC₅₀ = 9.16 μM) .
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Hydrophobic Side Chains: Methyl or ethyl groups improve blood-brain barrier permeability .
Conformational Flexibility
Rigid isoquinoline systems reduce entropy loss upon binding, increasing affinity for planar targets like DNA gyrase .
Applications in Drug Discovery
Multitarget Therapeutics
The dual isoxazole-isoquinoline scaffold enables simultaneous modulation of:
Personalized Medicine
Genetic profiling could identify patient subgroups with overexpression of isoquinoline-sensitive targets (e.g., BRCA1-mutated cancers) .
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